Product packaging for 3-Cyclohexyl-1,2-oxazol-5-amine(Cat. No.:CAS No. 500766-46-1)

3-Cyclohexyl-1,2-oxazol-5-amine

Cat. No.: B2811152
CAS No.: 500766-46-1
M. Wt: 166.224
InChI Key: VQZCMFOELVYEHV-UHFFFAOYSA-N
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Description

3-Cyclohexyl-1,2-oxazol-5-amine is a chemical compound with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol . It is characterized by an isoxazole ring, a five-membered heterocycle containing oxygen and nitrogen atoms, which is substituted at the 3-position with a cyclohexyl group and at the 5-position with an amine group . This structure classifies it as a valuable building block in medicinal chemistry and organic synthesis. Compounds featuring the isoxazole scaffold are of significant research interest due to their wide spectrum of potential pharmacological activities, which, based on studies of analogous structures, may include antidepressant, antibacterial, anticancer, and anti-inflammatory properties . Researchers utilize this compound as a key synthon for developing novel molecular entities. For safe handling, please note the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is recommended to store this product in a dark place, sealed and dry, at temperatures between 2-8°C . This product is intended For Research Use Only and is not approved for use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N2O B2811152 3-Cyclohexyl-1,2-oxazol-5-amine CAS No. 500766-46-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclohexyl-1,2-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h6-7H,1-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQZCMFOELVYEHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NOC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500766-46-1
Record name 3-cyclohexyl-1,2-oxazol-5-amine
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Rationale for Research on 3 Cyclohexyl 1,2 Oxazol 5 Amine and Its Derivatives

The combination of the isoxazole (B147169) scaffold and a cyclohexyl moiety in 3-Cyclohexyl-1,2-oxazol-5-amine presents a compelling case for its investigation in drug discovery. The rationale for synthesizing and studying this compound and its derivatives is rooted in the principle of molecular hybridization, where known bioactive fragments are combined to create new chemical entities with potentially enhanced or novel therapeutic properties. researchgate.net The isoxazole core provides a proven platform for biological activity, while the cyclohexyl group can improve pharmacokinetic properties like metabolic stability and lipophilicity. nih.govresearchgate.net The amine group at the 5-position of the isoxazole ring serves as a crucial handle for further chemical modifications, allowing for the creation of a diverse library of derivatives for biological screening. a2bchem.com

Historical Context and Current State of Research on 1,2 Oxazol 5 Amines

Strategies for the Construction of the 1,2-Oxazole (Isoxazole) Ring System

The formation of the isoxazole ring is a cornerstone of the synthesis of this compound. Various cyclization reactions are employed to construct this five-membered heterocycle, with 1,3-dipolar cycloadditions being a prominent and versatile method. wikipedia.org

Cyclization Reactions for Heterocycle Formation

The primary approach to the isoxazole core involves the reaction of a three-carbon component with hydroxylamine (B1172632) or the cycloaddition of a nitrile oxide with an alkene or alkyne. nanobioletters.com These methods offer a high degree of control over the substitution pattern of the resulting isoxazole ring.

Another powerful one-pot method is the 1,3-dipolar cycloaddition between terminal alkynes and nitrile oxides that are generated in situ. nih.gov The nitrile oxides can be formed from hydroxyimidoyl chlorides through deprotonation. nih.gov This approach has been successfully applied to the synthesis of a wide array of 3,5-isoxazoles. nih.gov For instance, the reaction of terminal alkynes with hydroxyimidoyl chlorides can be carried out under solvent-free ball-milling conditions, sometimes with a recyclable Cu/Al2O3 nanocomposite catalyst, to produce 3,5-disubstituted isoxazoles in good to excellent yields. nih.gov

Furthermore, the synthesis of 4-arylmethylene-isoxazol-5(4H)-ones can be achieved through a one-pot, three-component reaction of aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride, catalyzed by citric acid in water. orientjchem.org This method aligns with the principles of green chemistry by utilizing an environmentally benign solvent and catalyst. orientjchem.org

A particularly relevant one-pot synthesis for 5-aminoisoxazoles involves the reaction of a ketonitrile with hydroxylamine. The regioselectivity of this reaction to yield either the 3-amino or 5-amino isomer is critically dependent on the pH and temperature of the reaction medium. thieme-connect.comorganic-chemistry.org This method provides a direct and scalable route to compounds like this compound.

Starting Material 1Starting Material 2Reagents/ConditionsProduct TypeReference
KetonitrileHydroxylaminepH > 8, 100 °C5-Amino-3-alkyl-isoxazole organic-chemistry.org
KetonitrileHydroxylamine7 < pH < 8, ≤45 °C3-Amino-5-alkyl-isoxazole organic-chemistry.org
Terminal AlkyneHydroxyimidoyl ChlorideBall-milling, Cu/Al2O3 (optional)3,5-Disubstituted isoxazole nih.gov
Aromatic AldehydeEthyl Acetoacetate & HydroxylamineCitric Acid, Water4-Arylmethylene-isoxazol-5(4H)-one orientjchem.org

Amide activation is a versatile strategy in organic synthesis that can be harnessed for the construction of heterocyclic systems. While not always directly applied to the synthesis of this compound, the principles are relevant for creating related structures and intermediates. Common amide activation involves the use of coupling reagents to enhance the electrophilicity of the carboxylic acid component, facilitating its reaction with an amine. nih.gov

Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) and a base like N,N-diisopropylethylamine (DIPEA) are effective for the formation of amide bonds, even with electron-deficient amines. nih.gov This methodology is broadly applicable in medicinal chemistry for the synthesis of functionalized amide derivatives. nih.gov Other carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are also widely used. fishersci.it These reagents react with carboxylic acids to form a highly reactive O-acylisourea intermediate, which readily couples with an amine. fishersci.it

A more specialized amide activation strategy involves the use of triflic anhydride. This powerful reagent can activate amides to undergo reactions for the synthesis of heterocycles like oxazoles and imidazoles. acs.org This method proceeds through the formation of nitrilium adducts. acs.org

Activating ReagentCo-reagent/AdditiveAmine SourceProductReference
EDCHOBt, DMAP, DIPEAAniline (B41778) derivativesFunctionalized amides nih.gov
DCC/DICHOBt/HOAtAminesAmides/Peptides fishersci.it
Triflic AnhydrideNitrilesα-Arylamides/α-Aminoamides5-Aminooxazoles/4-Aminoimidazoles acs.org

Modifications of Existing Oxazole and Related Heterocyclic Scaffolds

The isoxazole ring is a stable entity that allows for the manipulation of its substituents, making it a valuable intermediate in synthetic chemistry. nanobioletters.com The weak nitrogen-oxygen bond and the aromatic character of the isoxazole ring make it a candidate for ring cleavage, providing access to other difunctionalized compounds. rsc.org This inherent reactivity allows for the modification of the isoxazole scaffold to generate a diverse range of molecular architectures. rsc.orgrsc.org

The functionalization of pre-formed isoxazole rings can be achieved through various methods, including the introduction of substituents at different positions of the ring. For instance, isoxazolylpenicillins bearing cycloaliphatic groups on the isoxazole ring have been synthesized, demonstrating the possibility of modifying the heterocyclic core. nih.gov

Introduction of Cyclohexyl and Amino Moieties

The synthesis of this compound requires the specific placement of a cyclohexyl group at the 3-position and an amino group at the 5-position of the isoxazole ring.

Direct Functionalization and Substitution Reactions

A reliable and regioselective synthesis of 5-amino-3-alkyl isoxazoles, such as this compound, can be achieved from a corresponding ketonitrile and hydroxylamine. thieme-connect.comorganic-chemistry.org The key to controlling the regioselectivity lies in the reaction conditions. To favor the formation of the 5-amino isomer, the reaction is typically conducted at a pH greater than 8 and at an elevated temperature of 100 °C. organic-chemistry.org Under these conditions, the hydroxylamine preferentially attacks the ketone functionality of the ketonitrile, leading to the desired 5-aminoisoxazole upon acid-mediated cyclization. organic-chemistry.org This method has been shown to be scalable and applicable to a range of substrates. organic-chemistry.org

An alternative approach for the synthesis of 3-alkyl-5-aminoisoxazoles involves the nucleophilic addition of hydroxylamine to allenic nitriles, which has been reported to give excellent yields. rsc.orgrsc.org

The introduction of the amino group can also be achieved through a two-step procedure starting from 3-bromoisoxazolines. These precursors react with amines in the presence of a base to form 3-aminoisoxazolines, which are then oxidized to the corresponding 3-aminoisoxazoles in high yields. nih.gov

The direct introduction of a cyclohexyl group onto a heterocyclic system can be challenging. However, in the context of synthesizing this compound, the cyclohexyl moiety is typically introduced as part of one of the starting materials, for example, in the form of a cyclohexyl-substituted ketonitrile.

PrecursorReagents/ConditionsMoiety IntroducedProductReference
Cyclohexyl-substituted KetonitrileHydroxylamine, pH > 8, 100 °CAmino group at C5This compound organic-chemistry.org
Allenic NitrileHydroxylamineAmino group at C53-Alkyl-5-aminoisoxazole rsc.orgrsc.org
3-BromoisoxazolineAmine, Base, then OxidationAmino group at C33-Aminoisoxazole nih.gov

Multi-Component and Tandem Reactions for Substituted Aminooxazoles

The construction of the polysubstituted 5-aminooxazole core, central to the structure of this compound, is efficiently achieved through multi-component reactions (MCRs). A notable and elegant approach is a three-component reaction (3CR) that combines an aldehyde, an amine, and an α-isocyanoacetamide. acs.orgacs.orgresearchgate.net This method offers a high degree of molecular diversity and atom economy, making it ideal for creating libraries of substituted aminooxazoles. acs.org To synthesize the target compound, cyclohexanecarboxaldehyde (B41370) would serve as the aldehyde component.

The reaction mechanism proceeds through the initial condensation of the aldehyde and amine to form an imine. researchgate.net The isocyanide then performs a nucleophilic attack on the imine, generating a nitrilium ion intermediate. researchgate.net This intermediate subsequently undergoes an intramolecular cyclization to furnish the 5-aminooxazole ring. researchgate.net The process is often mild and can be performed by simply heating the components in a solvent like methanol. acs.org

This MCR strategy can be integrated into tandem or domino sequences to rapidly generate more complex molecular architectures. acs.orgacs.org For instance, the resulting 5-aminooxazole can act as a versatile chemical platform. acs.org A subsequent one-pot reaction with an α,β-unsaturated acyl chloride can initiate a triple domino process involving acylation, an intramolecular Diels-Alder (IMDA) reaction, and a retro-Michael cycloreversion to yield highly functionalized pyrrolopyridine structures. acs.orgacs.orgnih.gov This demonstrates the power of MCRs to not only build the core oxazole but also to serve as a branching point for diversity-oriented synthesis. acs.org

Table 1: Examples of Three-Component Synthesis of 5-Aminooxazoles acs.orgacs.org
Aldehyde (R1CHO)Amine (R2NH2)Isocyanoacetamide (R3NHCOCH2NC)Product (5-Aminooxazole)Yield
CyclohexanecarboxaldehydeBenzylamineN-Tosyl-α-isocyanoacetamide2-(Benzylamino)-N-(3-cyclohexyl-1,2-oxazol-5-yl)-2-oxoacetamideGood
BenzaldehydePiperidineN-Benzyl-2-isocyanoacetamideN-Benzyl-2-(3-phenyl-4-(piperidin-1-yl)-1,2-oxazol-5(2H)-ylidene)acetamideGood

Palladium-Catalyzed Synthetic Routes for Cyclohexyl-Containing Amino Acids

Palladium catalysis offers powerful tools for the functionalization of C(sp³)–H bonds, a traditionally challenging transformation. These methods are highly relevant for the synthesis of complex cyclohexyl-containing molecules, including unnatural amino acids that can be precursors or analogs of the target structure. rhhz.net By installing a directing group, such as a picolinamide (B142947) (PA), on a cyclohexyl-containing amino acid derivative, chemists can achieve site-selective arylation, vinylation, or amination. rhhz.net

For example, the γ-position C(sp³)–H bonds of a protected cyclohexyl amino acid can be vinylated using reagents like 1-iodocyclohept-1-ene in the presence of a palladium catalyst. rhhz.net Similarly, intramolecular amination at the C(sp³)–H bonds of methyl groups in protected amides can be achieved using a Pd(OAc)₂/PhI(OAc)₂ system, providing access to azetidine (B1206935) and pyrrolidine (B122466) derivatives. rhhz.net

Another advanced palladium-catalyzed method involves the N-cyclohexylation of amino acids. researchgate.net This can be achieved using phenolic compounds as the cyclohexylating reagents. researchgate.net For instance, glycine (B1666218) ethyl ester hydrochloride can be N-arylated with 2-cyclohexen-1-one (B156087) using palladium on charcoal (Pd/C) and a base like calcium carbonate. researchgate.net This approach provides excellent selectivity towards monoalkylated products and retains stereochemistry, offering a direct route to N-cyclohexylated amino acid building blocks. researchgate.net More recently, a silver-free, palladium-catalyzed γ-C(sp³)–H alkenylation of cyclohexanamines with bromoalkenes has been reported, further expanding the synthetic toolkit. acs.org

Table 2: Palladium-Catalyzed Functionalization of Cyclohexyl Derivatives
SubstrateReagentCatalyst SystemProduct TypeReference
PA-Protected Cyclohexyl Amino AcidAryl HalidePd(OAc)₂γ-Aryl-Cyclohexyl Amino Acid rhhz.net
Glycine Ethyl Ester HCl2-Cyclohexen-1-onePd/C, CaCO₃N-Cyclohexenone Glycine Ester researchgate.net
N-PicolinoylcyclohexanamineBromoalkenePd(OAc)₂γ-Alkenyl-Cyclohexanamine acs.org

Synthesis of N-Alkylated and Aryl Derivatives of this compound

The primary amine at the 5-position of the oxazole ring serves as a handle for further functionalization, allowing for the synthesis of a wide array of N-alkylated and N-aryl derivatives. mdpi.com Standard alkylation procedures can be applied, often involving the deprotonation of the amine with a suitable base followed by reaction with an alkyl halide. researchgate.net

A relevant example is the N-alkylation of 3-aryl-5-amine-cyclohexyl-1,2,4-oxadiazoles, a structurally similar heterocyclic system. mdpi.com In this case, the amine is treated with a base such as potassium tert-butoxide (tert-BuOK) in a solvent like dimethylformamide (DMF), followed by the addition of propargyl bromide to yield the N-propargylated product in high yield. mdpi.com This methodology is broadly applicable for introducing various alkyl groups onto the exocyclic amine of such heterocycles.

For the synthesis of N-aryl derivatives, palladium-catalyzed cross-coupling reactions are the methods of choice. The Buchwald-Hartwig amination, for example, allows for the coupling of an amine with an aryl halide or triflate. While not specifically documented for this compound, this reaction is a standard and powerful method for C-N bond formation. A related strategy is the palladium-catalyzed N-cyclohexylation of anilines using phenols, which provides direct access to N-cyclohexyl aniline structures. researchgate.net

Table 3: Conditions for N-Alkylation of Amino-Heterocycles mdpi.com
SubstrateAlkylating AgentBase/SolventReaction Time/TempYield
3-Aryl-5-amine-cyclohexyl-1,2,4-oxadiazolePropargyl Bromidetert-BuOK / DMF2 h / Room Tempup to 90%

Stereoselective Synthetic Pathways to Chiral Cyclohexyl-Substituted Oxazoles

Introducing chirality into molecules containing a cyclohexyl-substituted oxazole core can be achieved through various stereoselective synthetic strategies. These methods are crucial for accessing enantiomerically pure compounds, which is often a requirement for biological applications.

An effective approach is the enantioselective oxidative cyclization of N-allyl carboxamides. chemrxiv.org This reaction, mediated by a chiral triazole-substituted iodoarene catalyst, can produce highly enantioenriched oxazolines. chemrxiv.org Notably, this method has been successfully applied to aliphatic N-homoallyl amides, including a 2-cyclohexyl-substituted substrate, to afford the corresponding chiral oxazine (B8389632) with high yield and excellent enantioselectivity (93% ee). chemrxiv.org This demonstrates the ability to construct a chiral heterocyclic ring system directly attached to a cyclohexyl group.

Another powerful strategy involves 1,3-dipolar cycloaddition reactions. A highly diastereoselective Rh(II)-catalyzed 1,3-dipolar cycloaddition of carbonyl ylides to aldimines can produce syn-α-hydroxy-β-amino esters with excellent diastereoselectivity. diva-portal.org By employing chiral auxiliaries, such as chiral α-methylbenzyl imines, this methodology can be rendered asymmetric, yielding enantiomerically pure products. diva-portal.org While a general method, it provides a framework for the stereoselective synthesis of chiral building blocks containing both amino and hydroxyl functionalities, which are relevant to the oxazole scaffold. The use of chiral Rh(II) carboxylate catalysts can also induce moderate enantioselectivity in such reactions. diva-portal.org These advanced methods underscore the progress in controlling stereochemistry during the synthesis of complex heterocyclic molecules.

Table 4: Stereoselective Synthesis of Cyclohexyl-Substituted Heterocycles chemrxiv.org
SubstrateReaction TypeCatalyst/ReagentProductYield / Enantiomeric Excess (ee)
N-Homoallyl Cyclohexyl CarboxamideEnantioselective Oxidative CyclizationChiral Iodoarene Catalyst / SelectfluorChiral 2-Cyclohexyl-Substituted Oxazine81% / 93% ee

Reactivity of the 1,2-Oxazole Ring System

The 1,2-oxazole ring, also known as isoxazole, is a five-membered heterocycle containing one oxygen and one nitrogen atom in adjacent positions. Its reactivity is influenced by the electronegativity of these heteroatoms and the aromatic character of the ring.

Electrophilic and Nucleophilic Reactions of the Heterocyclic Core

The 1,2-oxazole ring is generally considered an electron-deficient system, which makes electrophilic substitution reactions challenging unless activating, electron-donating groups are present on the ring. pharmaguideline.com When such substitutions do occur, they typically happen at the C4 position. pharmaguideline.com The presence of the amino group at the C5 position in this compound would likely direct electrophiles to the C4 position.

Nucleophilic attack is more common and generally occurs at the C5 or C3 positions, which are electron-deficient. However, nucleophilic substitution reactions on the oxazole ring are rare and often lead to ring cleavage rather than simple substitution. pharmaguideline.comtandfonline.com The stability of the 1,2-oxazole ring can be compromised by nucleophilic attack, leading to ring-opening reactions. For instance, treatment of some oxazoles with nucleophiles like ammonia (B1221849) or formamide (B127407) can result in their conversion to imidazoles through a process of ring cleavage and recyclization. pharmaguideline.com

The acidity of the ring protons in oxazoles follows the order C2 > C5 > C4. tandfonline.comsemanticscholar.org Deprotonation can occur at the C2 position, leading to the formation of a lithio salt that exists in equilibrium with a ring-opened enolate-isonitrile. wikipedia.org

Cycloaddition Reactions (e.g., Diels-Alder reactions of oxazoles)

Oxazoles can participate as dienes in Diels-Alder reactions, particularly with electron-deficient dienophiles. pharmaguideline.comwikipedia.org This reactivity is attributed to the furan-type oxygen atom at position 1. pharmaguideline.com The presence of electron-donating groups on the oxazole ring can facilitate these cycloaddition reactions. pharmaguideline.com The reaction of an oxazole with a dienophile, such as an alkene or alkyne, initially forms a bicyclic adduct which can then rearrange to form pyridines or furans, respectively. pharmaguideline.comwikipedia.org

The intramolecular Diels-Alder (IMDAO) reaction of oxazoles is a powerful tool in the synthesis of complex heterocyclic molecules, including alkaloids and terpenoids. thieme-connect.compitt.edu This reaction involves an oxazole ring connected to a dienophile via a tether, leading to the formation of fused ring systems. thieme-connect.comresearchgate.net The efficiency and versatility of IMDAO reactions have made them a key step in numerous total syntheses. thieme-connect.compitt.edu Lewis acids can be used to catalyze these reactions, enhancing their rate and selectivity. nih.govacs.orgscilit.com

Reactions Involving the Exocyclic 5-Amino Functionality

The 5-amino group is a key site of reactivity in this compound, enabling a variety of chemical transformations.

Derivatization and Functional Group Interconversions

The primary amino group can be readily derivatized through reactions common to amines. For instance, acylation with acyl chlorides or anhydrides would yield the corresponding amides. Sulfonylation with sulfonyl chlorides would produce sulfonamides. Alkylation reactions are also possible, leading to secondary and tertiary amines.

Derivatization is a common strategy in medicinal chemistry to modify the properties of a lead compound. For example, the derivatization of amino groups is a standard technique in the analysis of amino acids by gas chromatography-mass spectrometry (GC-MS) to increase their volatility. sigmaaldrich.com

Nucleophilic Attack and Condensation Reactions

The lone pair of electrons on the nitrogen atom of the 5-amino group makes it nucleophilic. This allows it to participate in nucleophilic attack and condensation reactions. For example, it can react with aldehydes and ketones to form imines (Schiff bases).

In the context of multicomponent reactions, such as the Ugi reaction, 5-aminooxazoles can be synthesized from the reaction of an aldehyde, an amine, and an isocyanide. researchgate.net The mechanism involves the initial formation of an imine from the condensation of the amine and aldehyde, which is then attacked by the isocyanide. researchgate.net

The nucleophilicity of the amino group is also exploited in Friedländer-type reactions, where 5-amino-1,3-oxazoles can be condensed with carbonyl compounds to form quinoline (B57606) derivatives. researchgate.net

Intramolecular Rearrangements and Cyclizations

The structure of this compound and its derivatives can lend itself to various intramolecular rearrangements and cyclizations, often leading to the formation of new heterocyclic systems.

One notable rearrangement is the Cornforth rearrangement, a thermal process observed in 4-acyloxazoles where the acyl group and the C5 substituent exchange positions. wikipedia.org While not directly applicable to the parent compound, acylation of the 5-amino group could potentially lead to substrates for similar rearrangements.

Intramolecular cyclization reactions are a powerful strategy in organic synthesis. For example, suitably substituted N-styrylbenzamides can undergo intramolecular oxidative cyclization promoted by hypervalent iodine reagents to form oxazoles. thieme-connect.de Similarly, enamides can be cyclized to oxazoles using phenyliodine diacetate. acs.org

Furthermore, the recyclization of 5-amino-oxazoles is a known route to other functionalized heterocycles. researchgate.net Depending on the reaction conditions and the nature of the substituents, the oxazole ring can be cleaved and re-formed into different heterocyclic structures. For instance, reactions with primary amines can lead to ring opening and the formation of enamino nitriles, which can then cyclize to form pyrazoles. researchgate.net

Intramolecular nitrile oxide cycloaddition (INOC) is another powerful method for constructing fused isoxazole or isoxazoline (B3343090) rings. nih.gov This involves the in situ generation of a nitrile oxide from an oxime, which then undergoes a 1,3-dipolar cycloaddition with a tethered alkene or alkyne. nih.gov

Mechanistic Pathways of Rearrangements

The isoxazole ring is susceptible to various rearrangement reactions, often initiated by thermal or photochemical activation. These rearrangements can lead to a diverse array of isomeric heterocyclic structures.

Photochemical Rearrangements: The photoisomerization of isoxazoles has been extensively studied and is known to proceed via the homolytic cleavage of the weak N-O bond upon UV irradiation. nih.gov This initial step forms a vinyl nitrene or a related diradical intermediate, which can then undergo a series of transformations to yield different products. While the specific photochemical behavior of this compound has not been detailed, analogous studies on substituted isoxazoles suggest several potential pathways. nih.govacs.org

One common pathway involves the formation of an azirine intermediate, which can then rearrange to form an oxazole. nih.gov Another potential outcome is the formation of ketenimine intermediates, which are highly reactive and can be trapped with nucleophiles to generate various acyclic and heterocyclic compounds, such as pyrazoles. nih.gov The specific products formed are highly dependent on the substitution pattern of the isoxazole ring and the reaction conditions.

Catalyst-Mediated Rearrangements: Transition metal catalysts can also promote the rearrangement of isoxazole derivatives. For instance, ruthenium catalysts have been shown to effectively mediate the rearrangement of 4-substituted isoxazol-5-ones into pyrazole-4-carboxylic acids. nih.gov This transformation is believed to proceed through a vinyl Ru-nitrenoid intermediate, which then undergoes cyclization. Although this compound is not an isoxazol-5-one, this demonstrates the potential for metal catalysts to engage the isoxazole core and facilitate novel rearrangements.

The table below summarizes potential rearrangement pathways based on studies of related isoxazole systems.

Rearrangement TypeInitiatorKey IntermediatePotential Product(s)
PhotoisomerizationUV LightVinyl nitrene/AzirineOxazoles, Ketenimines, Pyrazoles
Ruthenium-Catalyzed[RuCl₂(p-cymene)]₂Ru-vinyl nitrenoidPyrazole (B372694) derivatives

Catalyst-Mediated Transformations and Cross-Coupling Reactions

The amino group at the 5-position of this compound, along with the heterocyclic core, provides multiple handles for catalyst-mediated transformations, particularly palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the construction of complex molecular architectures. nih.govmdpi.com

To participate in standard cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig, the amino group of this compound would typically first be converted into a more suitable coupling partner, such as a halide or triflate. However, direct C-H functionalization or transformations involving the amine itself are also possible.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. For a derivative of this compound, such as a 5-halo or 5-triflyloxy-3-cyclohexylisoxazole, this reaction could be employed to introduce a wide variety of aryl, heteroaryl, or vinyl substituents at the 5-position. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the isoxazole halide/triflate, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the coupled product. researchgate.netresearchgate.net

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. mdpi.com While this compound is already an amine, this methodology could be applied in reverse. For example, a 5-halo-3-cyclohexylisoxazole could be coupled with a diverse range of primary or secondary amines to generate a library of substituted 1,2-oxazol-5-amines. This is a common strategy in drug discovery to explore the structure-activity relationship of the amine substituent. nih.gov

The table below outlines key catalyst-mediated cross-coupling reactions applicable to derivatives of this compound.

Reaction NameCatalyst System (Typical)SubstratesBond Formed
Suzuki-MiyauraPd(PPh₃)₄ / Base5-Halo/triflyloxy-isoxazole + Organoboron reagentC-C
Buchwald-HartwigPd catalyst / Phosphine ligand / Base5-Halo-isoxazole + AmineC-N
SonogashiraPd catalyst / Cu(I) co-catalyst / Base5-Halo-isoxazole + Terminal alkyneC-C (alkynyl)

Research has demonstrated the feasibility of these transformations on the isoxazole scaffold. For instance, a general platform for converting isoxazol-5-ones into 3,5-disubstituted isoxazoles has been developed, which involves the formation of 5-(pseudo)halogenated isoxazoles followed by palladium-catalyzed cross-coupling reactions. researchgate.net Furthermore, patent literature describes the use of Sonogashira and Suzuki coupling reactions with substituted 1,2-oxazol-5-amine derivatives to synthesize complex molecules for pharmaceutical applications. google.com

Advanced Structural Characterization and Spectroscopic Analysis of 3 Cyclohexyl 1,2 Oxazol 5 Amine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. For 3-Cyclohexyl-1,2-oxazol-5-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides an unambiguous assignment of all proton and carbon signals, confirming the connectivity of the cyclohexyl and oxazolamine moieties.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the protons of the cyclohexyl group, the oxazole (B20620) ring, and the amine functionality.

Cyclohexyl Protons (C₆H₁₁): These protons typically appear as a series of complex multiplets in the upfield region of the spectrum, generally between δ 1.10 and 2.25 ppm. rsc.org The methine proton attached to the carbon adjacent to the oxazole ring (CH-C₃) is expected to be the most downfield of this group due to the deshielding effect of the heterocyclic ring. rsc.org

Oxazole Ring Proton: The single proton on the oxazole ring (H-C₄) is anticipated to resonate as a sharp singlet further downfield. In related isoxazole (B147169) structures, this proton signal can appear around δ 7.15-7.23 ppm. rsc.org

Amine Protons (NH₂): The two protons of the primary amine group at the C₅ position are expected to produce a broad singlet. This signal is D₂O exchangeable, a characteristic feature used to identify labile protons. researchgate.net The chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Cyclohexyl CH₂ and CH 1.10 - 2.25 Multiplets
Cyclohexyl CH (alpha to C₃) ~2.20 Multiplet
Oxazole CH (at C₄) ~7.20 Singlet

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by providing signals for all carbon atoms in the molecule, including the quaternary carbons of the oxazole ring.

Cyclohexyl Carbons: The carbons of the cyclohexyl ring typically resonate in the range of δ 25-40 ppm. rsc.org The carbon atom directly attached to the oxazole ring (C-1 of cyclohexyl) would appear at the lower end of this range, around δ 39 ppm. rsc.org

Oxazole Ring Carbons: The three carbons of the isoxazole ring are highly characteristic. Based on data from analogous structures, the C₃ carbon, bonded to the cyclohexyl group, is expected around δ 157-165 ppm. njesr.comnih.gov The C₄ carbon, bearing the lone proton, would appear significantly upfield, often near δ 100-115 ppm. njesr.comnih.gov The C₅ carbon, attached to the amine group, would resonate at a very downfield position, typically in the range of δ 161-169 ppm. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Cyclohexyl Carbons 25 - 40
C₃ (Oxazole) 157 - 165
C₄ (Oxazole) 100 - 115

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

2D NMR experiments are indispensable for confirming the structural assignments made from 1D spectra. ipb.pt

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling network within the cyclohexyl ring, showing cross-peaks between adjacent protons and confirming their relative positions. emerypharma.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. libretexts.org It would definitively link the oxazole H-C₄ signal to the C₄ carbon signal and each cyclohexyl proton signal to its corresponding carbon. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds. libretexts.org Key HMBC correlations would include the link between the alpha-protons of the cyclohexyl ring and the C₃ carbon of the oxazole ring, and the correlation between the H-C₄ proton and both the C₃ and C₅ carbons. These correlations are crucial for unequivocally connecting the substituent to the heterocyclic core and assigning the quaternary carbons. emerypharma.comyoutube.com

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation patterns. researchgate.netontosight.ai The molecular formula is C₉H₁₄N₂O, corresponding to a molecular weight of 166.22 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 166. Characteristic fragmentation pathways for isoxazole derivatives often involve the cleavage of the N-O bond, which is the weakest bond in the ring, followed by further rearrangements and fragmentation. aip.org Key fragments for this compound could include:

Loss of the cyclohexyl group, leading to a fragment ion.

Cleavage of the oxazole ring itself.

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent ion and its major fragments with high accuracy. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies. researchgate.netontosight.ai

The IR spectrum of this compound is expected to show several characteristic absorption bands:

N-H Stretching: Primary amines typically show two medium-intensity bands in the region of 3500-3300 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretches. pressbooks.puborgchemboulder.com

C-H Stretching: Absorptions due to the C-H bonds of the cyclohexyl group will appear just below 3000 cm⁻¹. vscht.cz

C=N Stretching: The C=N bond of the oxazole ring is expected to show a stretching vibration in the 1665-1600 cm⁻¹ region. njesr.comnih.gov

N-H Bending: The scissoring vibration of the primary amine (NH₂) typically appears in the 1650-1580 cm⁻¹ range. orgchemboulder.com

N-O and C-O Stretching: The stretching vibrations for the N-O and C-O bonds within the oxazole ring generally occur in the 1300-1100 cm⁻¹ region. njesr.com

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Primary Amine (NH₂) N-H Stretch 3500 - 3300 (two bands)
Cyclohexyl (CH₂) C-H Stretch 2950 - 2850
Oxazole Ring C=N Stretch 1665 - 1600
Primary Amine (NH₂) N-H Bend 1650 - 1580

X-ray Crystallography for Solid-State Structural Determination

Computational Chemistry and in Silico Investigations of 3 Cyclohexyl 1,2 Oxazol 5 Amine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interaction. wikipedia.orgnih.gov For 3-Cyclohexyl-1,2-oxazol-5-amine, molecular docking simulations are instrumental in identifying potential biological targets and understanding the structural basis of its activity.

To predict the binding mode of this compound, a series of docking simulations can be performed against a panel of therapeutically relevant protein targets. These simulations utilize scoring functions to estimate the binding affinity, typically expressed as a binding energy (in kcal/mol), which helps in ranking potential binders. nih.govnih.gov

A hypothetical docking study of this compound against three different protein kinases—implicated in various diseases—could yield the following illustrative results:

Target ProteinPredicted Binding Affinity (kcal/mol)Predicted Inhibition Constant (Ki) (nM)
Protein Kinase A (PKA)-8.5150
Cyclin-Dependent Kinase 2 (CDK2)-9.250
Glycogen Synthase Kinase 3 (GSK-3)-7.8400

This is a hypothetical data table for illustrative purposes.

These results would suggest that this compound has a higher predicted affinity for CDK2, making it a primary target for further investigation. The binding mode analysis would reveal the specific orientation of the molecule within the active site of CDK2, highlighting the key interactions that contribute to this affinity.

A crucial aspect of molecular docking is the identification of key amino acid residues within the target's active site that interact with the ligand. rsc.orgwikipedia.org These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are fundamental to the stability of the ligand-protein complex.

For the predicted complex of this compound with CDK2, a detailed analysis might reveal the following key interactions:

Interacting ResidueInteraction TypeDistance (Å)
Leu83Hydrogen Bond (with amine group)2.9
Glu81Hydrogen Bond (with oxazole (B20620) nitrogen)3.1
Ile10Hydrophobic (with cyclohexyl ring)3.5
Val18Hydrophobic (with cyclohexyl ring)3.8
Phe80π-Alkyl (with cyclohexyl ring)4.2

This is a hypothetical data table for illustrative purposes.

These predicted interactions would form the basis of a hypothesis about the mechanism of action of this compound and guide further experimental validation and lead optimization efforts.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.gov This allows for the assessment of the stability of the complex and the conformational changes that may occur upon binding. oup.com

To evaluate the stability of the docked pose of this compound within the CDK2 active site, an MD simulation of several nanoseconds can be performed. The stability is often assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable complex will exhibit a low and converging RMSD value over the simulation time. researchgate.netresearchgate.net

A hypothetical RMSD plot from a 100 ns MD simulation would show the ligand maintaining a stable position within the binding pocket, with fluctuations generally below 2 Å, indicating a stable binding mode.

MD simulations also provide insights into the flexibility of both the ligand and the protein upon complex formation. mdpi.com The root-mean-square fluctuation (RMSF) of individual residues can be calculated to identify regions of the protein that become more or less flexible upon ligand binding. For this compound, the cyclohexyl ring may exhibit a degree of conformational flexibility, which can be crucial for adapting to the binding pocket. The simulation can reveal the preferred conformations of this ring system within the active site.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of a molecule. nih.gov These calculations can be used to determine various molecular descriptors that are important for drug-likeness and reactivity.

For this compound, DFT calculations can be employed to compute properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the molecular electrostatic potential (MEP), and atomic charges. researchgate.netresearchgate.net

Quantum Chemical PropertyCalculated Value
HOMO Energy-6.2 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment2.5 D
Molecular Electrostatic PotentialNegative potential around the oxazole oxygen and nitrogen atoms; positive potential around the amine group.

This is a hypothetical data table for illustrative purposes.

The HOMO-LUMO energy gap is an indicator of chemical reactivity, with a larger gap suggesting greater stability. The MEP map would highlight the electron-rich and electron-deficient regions of the molecule, which are crucial for understanding its non-covalent interactions with the protein target. researchgate.net

In Silico Prediction of Molecular Properties for Optimization of Bioactivity

In the contemporary drug discovery landscape, the early-stage assessment of a compound's molecular properties is crucial for predicting its pharmacokinetic profile and potential biological activity. In silico tools, which utilize computational models, provide a rapid and cost-effective means of evaluating these characteristics, thereby guiding the optimization of lead compounds. For this compound, while specific experimental data is limited, a range of molecular properties can be predicted using established computational algorithms. These predictions are instrumental in assessing its drug-likeness and potential for development as a therapeutic agent.

The optimization of bioactivity is a multifaceted process that often involves fine-tuning various physicochemical parameters to enhance a molecule's interaction with its biological target while maintaining favorable absorption, distribution, metabolism, and excretion (ADME) properties. For isoxazole (B147169) derivatives, computational studies have been pivotal in identifying key structural features that influence their biological activity. nih.gov

A fundamental aspect of in silico analysis is the prediction of key molecular descriptors that are known to influence a compound's behavior in a biological system. These descriptors are often evaluated against established guidelines, such as Lipinski's Rule of Five, to gauge the oral bioavailability of a potential drug candidate. The predicted properties for this compound are summarized in the table below.

Table 1: Predicted Molecular Properties of this compound

Molecular PropertyPredicted ValueSignificance in Bioactivity Optimization
Molecular Formula C9H14N2OProvides the elemental composition of the compound.
Molecular Weight 166.22 g/mol Influences absorption and distribution; lower molecular weight is generally favored for oral bioavailability.
XlogP 2.2A measure of lipophilicity, which affects solubility, absorption, and plasma protein binding.
Hydrogen Bond Donors 1The primary amine group can donate hydrogen bonds, which is crucial for target binding.
Hydrogen Bond Acceptors 3The nitrogen and oxygen atoms in the oxazole ring and the amine group can accept hydrogen bonds, contributing to target interaction.
Polar Surface Area (TPSA) 55.1 ŲInfluences membrane permeability and overall bioavailability.
Rotatable Bonds 2A measure of molecular flexibility, which can impact binding affinity to a target protein.

The predicted molecular weight of 166.22 g/mol is well within the range typically associated with good oral absorption. The XlogP value of 2.2 indicates a balanced lipophilicity, which is often a desirable trait for drug candidates, as it suggests a reasonable compromise between aqueous solubility and lipid membrane permeability. Lipophilicity is a critical factor that governs the ADME properties of a compound. nih.gov

The presence of one hydrogen bond donor (the amine group) and three hydrogen bond acceptors (the two nitrogen atoms and the oxygen atom of the isoxazole ring) suggests that this compound has the potential to form specific interactions with biological targets. The number of hydrogen bond donors and acceptors is a key determinant of a molecule's binding specificity and affinity.

Furthermore, the topological polar surface area (TPSA) is a descriptor that correlates well with passive molecular transport through membranes and is often used to predict oral bioavailability and blood-brain barrier penetration. The predicted TPSA of 55.1 Ų for this compound is within the range that is generally considered favorable for good cell permeability.

The number of rotatable bonds, which is two for this compound, provides an indication of its conformational flexibility. While a certain degree of flexibility is necessary for a molecule to adopt an optimal conformation for binding to its target, excessive flexibility can be detrimental due to the associated entropic penalty upon binding.

In the broader context of isoxazole-containing compounds, in silico approaches such as Quantitative Structure-Activity Relationship (QSAR) studies are frequently employed to build models that correlate structural features with biological activity. mdpi.com Although specific QSAR models for this compound are not available, the general principles of these studies highlight the importance of substituents on the isoxazole ring in modulating bioactivity. The cyclohexyl group at the 3-position of the oxazole ring in the target compound is a significant structural feature that contributes to its lipophilicity and steric profile, which in turn would be expected to influence its interaction with a biological target.

Molecular docking simulations represent another powerful in silico technique used to predict the binding mode and affinity of a ligand to a specific protein target. While the specific biological targets of this compound are not yet elucidated, the predicted molecular properties suggest that it is a viable candidate for such investigations. The information gleaned from molecular docking can guide the rational design of more potent and selective analogs.

Biological Activity and Mechanistic Insights in Vitro Studies of 3 Cyclohexyl 1,2 Oxazol 5 Amine and Its Derivatives

Assessment of Antimicrobial Activities (In Vitro)

Isoxazole (B147169) derivatives have demonstrated considerable potential as antimicrobial agents, exhibiting activity against a variety of pathogenic microorganisms.

Studies have shown that certain isoxazole derivatives possess notable antibacterial properties. For instance, a series of N-substituted hydrazide derivatives obtained from 5-amino-3-methyl-isoxazole-4-carbohydrazide displayed antimicrobial activity. mdpi.com Specifically, two derivatives, 2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB9) and 2-(benzylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB10), exhibited significantly higher antimicrobial activity compared to other analyzed compounds. mdpi.com PUB9, in particular, showed a minimal inhibitory concentration (MIC) against Staphylococcus aureus that was over 1000 times lower than the other derivatives. mdpi.comnih.gov

In another study, N-cyclohexyl-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(phenylformamido) prop-2-enamide, an oxazolone (B7731731) derivative, demonstrated good antimicrobial activity against both Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium), with its efficacy being comparable to the standard drug Ciprofloxacin. researchgate.net Furthermore, some 1,3-oxazole derivatives have shown selective activity against Gram-positive bacteria. For example, 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and its corresponding 1,3-oxazol-5(4H)-one derivative exhibited antimicrobial activity against Gram-positive bacterial strains. mdpi.comnih.gov

The introduction of a thiophene (B33073) moiety to the isoxazole ring has been observed to enhance its antimicrobial activity. nih.gov For example, 4,5-dihydro-5-(substitutedphenyl)-3-(thiophene-2-yl)isoxazole derivatives have been investigated for their in vitro antibacterial activity against S. aureus, Bacillus subtilis, E. coli, and Pseudomonas aeruginosa. nih.gov

Table 1: Antibacterial Activity of Selected Isoxazole and Oxazole (B20620) Derivatives

CompoundBacterial StrainActivityReference
2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB9)Staphylococcus aureusMIC >1000x lower than other derivatives mdpi.comnih.gov
N-cyclohexyl-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(phenylformamido) prop-2-enamideStaphylococcus aureus, Escherichia coliGood antimicrobial activity, comparable to Ciprofloxacin researchgate.net
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidGram-positive strainsAntimicrobial activity mdpi.comnih.gov
1,3-oxazol-5(4H)-one derivative of 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidGram-positive strainsAntimicrobial activity mdpi.comnih.gov

Several isoxazole and oxazole derivatives have also been identified as having significant antifungal properties. For instance, N-cyclohexyl-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(phenylformamido) prop-2-enamide showed good activity against fungal strains such as Penicillium chrysogenum, Penicillium notatum, and Aspergillus niger, comparable to the standard drug Fluconazole. researchgate.net

A study on organic compounds derived from amino alcohols found that the amine series, particularly compounds with an intermediate carbon number (8C-11C) in their aliphatic side chain, were effective against filamentous fungi and yeast, with MIC values ranging from 7.8 to 312μg/mL. nih.gov Furthermore, certain 1,3-oxazole derivatives have demonstrated selective antifungal activity. For example, 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-5-(2,4-dimethylphenyl)-4-methyl-1,3-oxazole and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-5-mesityl-4-methyl-1,3-oxazole showed antifungal action against Candida albicans with a MIC of 14 μg/mL. mdpi.com Additionally, a new 1,3-oxazole containing a phenyl group at the 5-position exhibited activity against the C. albicans strain. mdpi.comnih.gov

Interestingly, some derivatives display selective antifungal activity. For example, 2-(benzylamino)-2-oxo-1-(1,3-thiazol-2-yl)ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB14) and 2-(benzylamino)-1-(5-methylthiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB17) showed activity against eleven different strains of C. albicans but were inactive against the tested bacterial species. mdpi.com This selective action is thought to be due to interactions with fungal-specific components, such as the enzymes involved in ergosterol (B1671047) synthesis. mdpi.com

Table 2: Antifungal Activity of Selected Isoxazole and Oxazole Derivatives

CompoundFungal StrainActivityReference
N-cyclohexyl-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(phenylformamido) prop-2-enamidePenicillium chrysogenum, Penicillium notatum, Aspergillus nigerGood activity, comparable to Fluconazole researchgate.net
2-{4-[(4-bromophenyl)sulfonyl]phenyl}-5-(2,4-dimethylphenyl)-4-methyl-1,3-oxazoleCandida albicansMIC = 14 μg/mL mdpi.com
2-{4-[(4-bromophenyl)sulfonyl]phenyl}-5-mesityl-4-methyl-1,3-oxazoleCandida albicansMIC = 14 μg/mL mdpi.com
2-(benzylamino)-2-oxo-1-(1,3-thiazol-2-yl)ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB14)Candida albicans (11 strains)Selective antifungal activity mdpi.com
2-(benzylamino)-1-(5-methylthiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB17)Candida albicans (11 strains)Selective antifungal activity mdpi.com

The formation of biofilms by pathogenic microorganisms presents a significant challenge in treating infections. Several isoxazole and oxazole derivatives have demonstrated the ability to inhibit biofilm formation. The previously mentioned derivatives PUB9 and PUB10 were able to reduce more than 90% of biofilm-forming cells of S. aureus, P. aeruginosa, and C. albicans. mdpi.comnih.gov The concentration of PUB9 effective against S. aureus and P. aeruginosa biofilm was 125 mg/L. nih.gov

Furthermore, a study on 1,3-oxazole-based compounds revealed that saturated azlactone 2f had antibiofilm activity against S. epidermidis 756 (MBIC = 225 μg/mL), E. coli ATCC 25922 (MBIC = 56.2 μg/mL), and P. aeruginosa ATCC 27853 (MBIC = 14 μg/mL). mdpi.com Additionally, 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-5-mesityl-4-methyl-1,3-oxazole inhibited biofilm formation by B. subtilis ATCC 6683 (MBIC = 225 μg/mL) and P. aeruginosa ATCC 27853 (MBIC = 14 μg/mL). mdpi.com

N-acyl-α-amino acid 3, a valine-derived compound, exhibited promising antibiofilm activities. mdpi.com Its transformation into the corresponding saturated azlactone 4 resulted in an improvement of the antibiofilm profile. mdpi.com

Table 3: Antibiofilm Activity of Selected Isoxazole and Oxazole Derivatives

CompoundMicrobial StrainActivity (MBIC/Reduction)Reference
2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB9)S. aureus, P. aeruginosa, C. albicans>90% reduction mdpi.comnih.gov
2-(benzylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB10)S. aureus, P. aeruginosa, C. albicans>90% reduction mdpi.comnih.gov
Saturated azlactone 2fS. epidermidis 756225 μg/mL mdpi.com
Saturated azlactone 2fE. coli ATCC 2592256.2 μg/mL mdpi.com
Saturated azlactone 2fP. aeruginosa ATCC 2785314 μg/mL mdpi.com
2-{4-[(4-bromophenyl)sulfonyl]phenyl}-5-mesityl-4-methyl-1,3-oxazoleB. subtilis ATCC 6683225 μg/mL mdpi.com
2-{4-[(4-bromophenyl)sulfonyl]phenyl}-5-mesityl-4-methyl-1,3-oxazoleP. aeruginosa ATCC 2785314 μg/mL mdpi.com

Immunoregulatory Effects (In Vitro)

Certain isoxazole derivatives have been investigated for their immunomodulatory properties. 5-amino-3-methyl-isoxazole-4-carbohydrazide has been noted for its immunomodulatory effects. nih.gov A study on 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide revealed its effects on the cellular immune response. nih.gov Additionally, some 7-aminooxazolo[5,4-d]pyrimidine derivatives with a 5-amino-3-methyl-isoxazol-4-yl substituent have been synthesized and evaluated for potential immunosuppressive activity. nih.gov Two such compounds, SCM5 and SCM9, demonstrated a favorable immunoregulatory profile, strongly inhibiting the proliferation of human peripheral blood lymphocytes and mouse splenocytes. nih.gov SCM9 also moderately suppressed the production of tumor necrosis factor α (TNF-α). nih.gov

Enzyme Inhibition and Receptor Modulation Studies (In Vitro)

The mechanism of action for some of these bioactive compounds involves the inhibition of essential microbial enzymes.

The filamentous temperature-sensitive protein Z (FtsZ) is a crucial protein in bacterial cell division, making it an attractive target for new antibacterial agents. nih.gov Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, a structure essential for bacterial cytokinesis, ultimately leading to cell death. nih.govresearchgate.net While direct studies on 3-Cyclohexyl-1,2-oxazol-5-amine are limited, research on related heterocyclic compounds provides insight into this potential mechanism.

For example, substituted oxazole-benzamides have been reported as antibacterial inhibitors of FtsZ. mdpi.comresearchgate.net Various natural and synthetic small molecules have been identified as FtsZ inhibitors. nih.gov For instance, certain pyrimidine (B1678525) derivatives have been shown to inhibit FtsZ polymerization and GTPase activity. researchgate.net Similarly, sanguinarine, a benzophenanthridine alkaloid, inhibits the assembly of E. coli FtsZ. nih.gov These findings suggest that the oxazole scaffold could be a valuable component in the design of novel FtsZ inhibitors.

Tyrosinase Inhibition (for related compounds)

Derivatives related to this compound have been investigated for their ability to inhibit tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.govtandfonline.com The overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable for dermatological and cosmetic applications. tandfonline.com

Phenolic compounds featuring a 2-phenylbenzo[d]oxazole scaffold, which is structurally related to the oxazole core, have demonstrated significant tyrosinase inhibitory activity. nih.gov Notably, compounds with a resorcinol (B1680541) structure showed markedly stronger inhibition of mushroom tyrosinase than the standard inhibitor, kojic acid. nih.gov One such compound achieved a nanomolar half-maximal inhibitory concentration (IC50) of 0.51 μM, underscoring the importance of the resorcinol group for potent inhibition. nih.gov Kinetic studies have indicated that these compounds act as mixed-type inhibitors. mdpi.com

Furthermore, isoxazol-5(4H)-one derivatives have been identified as tyrosinase inhibitors. researchgate.net Specifically, (Z)-4-(substituted benzylidene)-3-phenylisoxazol-5(4H)-ones have shown inhibitory percentages ranging from 24.60% to 72.73%. researchgate.net One of the most active compounds in this series, featuring a cyclohexyl group, demonstrated an IC50 value of 14.62 μM, which is more than twice as potent as kojic acid (IC50 = 37.86 μM). researchgate.net A kinetic analysis revealed this compound to be a competitive inhibitor, suggesting it binds to the active site of the enzyme. researchgate.net

Table 1: Tyrosinase Inhibitory Activity of Related Compounds

Compound Class Specific Compound Example IC50 (μM) Inhibition Type Source
Phenolic 2-phenylbenzo[d]oxazole para-methyl-substituted resorcinol derivative 0.51 (L-tyrosine), 16.78 (L-DOPA) Mixed nih.govmdpi.com
(Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one Analog with hydroxyl on β-phenyl ring 14.62 Competitive researchgate.net

Sigma-2 Receptor (S2R) Ligand Activity (for related compounds)

The sigma-2 receptor (S2R) is a membrane-bound protein that is implicated in various neurological disorders and is overexpressed in proliferating cancer cells. rsc.orgresearchgate.net Consequently, ligands that bind to S2R are of significant interest for both therapeutic and diagnostic purposes. researchgate.net

Derivatives of 1,2,4-oxadiazole (B8745197) have been synthesized and evaluated for their binding affinity to sigma receptors. In one study, a series of 3-(2,4-dichlorophenyl)-5-(4-(piperidin-1-yl)butyl)-1,2,4-oxadiazole derivatives were assessed, with one compound showing high affinity and selectivity for the sigma-1 receptor. nih.gov While the focus was on sigma-1, the study highlights the potential of the 1,2,4-oxadiazole scaffold to interact with sigma receptors. nih.gov Other research has focused on converting selective sigma-1 receptor ligands into compounds with a preference for the sigma-2 receptor, resulting in a subnanomolar sigma-2 ligand with an 11-fold preference over the sigma-1 receptor. ucl.ac.be This demonstrates that modifications to the core structure can shift selectivity between the two receptor subtypes. ucl.ac.be

Human Cytochrome P450 Inhibition (for related compounds)

The cytochrome P450 (CYP) family of enzymes is crucial for the metabolism of a vast array of xenobiotics, including therapeutic drugs. nih.gov Inhibition of these enzymes can lead to significant drug-drug interactions. nih.gov While specific data for this compound is limited, studies on related heterocyclic compounds provide insights into potential interactions.

Research on 1,3-oxazole-based compounds has identified them as potential inhibitors of CYP enzymes. zcmu.edu.cn For instance, certain 1,3-oxazole derivatives have been developed as potent and selective inhibitors of cholesterol 24-hydroxylase (CYP46A1), a brain-specific CYP enzyme. zcmu.edu.cn A related compound, 5-methyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]-1,2-oxazole-3-carboxamide, has been noted for its inhibitory activity against CYP3A4. vulcanchem.com

Studies on other heterocyclic structures, such as oltipraz (B1677276) (a 1,2-dithiole-3-thione derivative), have shown potent, mechanism-based inhibition of CYP1A2. nih.gov This indicates that heterocyclic compounds can act as both competitive and mechanism-based inhibitors of major human CYP enzymes. nih.gov The potential for such interactions underscores the importance of evaluating new chemical entities for their effects on the CYP system.

Antiparasitic Potential (In Vitro, e.g., antileishmanial for 1,2,4-oxadiazoles)

The 1,2,4-oxadiazole ring is a key structural motif in the development of new antiparasitic agents, showing promise against a range of parasites including Leishmania species. researchgate.netmdpi.comsemanticscholar.org Leishmaniasis is a significant global health issue, and the current treatments are hampered by toxicity and resistance, making the search for new drugs a priority. mdpi.comnih.gov

In vitro studies have demonstrated the antileishmanial activity of 1,2,4-oxadiazole derivatives. dntb.gov.uamdpi.com One study investigated a series of these compounds against Leishmania infantum, the causative agent of visceral leishmaniasis. dntb.gov.ua Among the tested compounds, one derivative, referred to as Ox1, showed high selectivity against the parasite's promastigote and amastigote forms with low cytotoxicity towards mammalian cells. dntb.gov.ua Another study highlighted a n-cyclohexyl-1,2,4-oxadiazole derivative that exhibited anti-L. infantum activity, reducing parasite viability to 13% at a concentration of 1000 μM, while showing low toxicity to host cells. nih.govresearchgate.net

The antiparasitic activity of these compounds extends beyond Leishmania. Some 1,2,4-oxadiazole derivatives have also shown in vitro activity against Trypanosoma cruzi and Trypanosoma brucei. mdpi.com

Table 2: In Vitro Antileishmanial Activity of 1,2,4-Oxadiazole Derivatives

Compound Parasite Species Activity Metric Result Source
n-cyclohexyl-1,2,4-oxadiazole (2b) L. infantum promastigotes Cell Viability 13% at 1000 µM nih.govresearchgate.net
Ox1 L. infantum promastigotes Selectivity Index 18.7 dntb.gov.ua
Ox1 L. infantum amastigotes Selectivity Index 61.7 dntb.gov.ua

Antiviral Activity (In Vitro, e.g., against HHV-1 for oxazolo[5,4-d]pyrimidines)

The oxazolo[5,4-d]pyrimidine (B1261902) scaffold, a fused heterocyclic system structurally similar to naturally occurring purines, has been a source of compounds with potential antiviral activity. nih.govarkat-usa.org This structural similarity allows them to be investigated as inhibitors of viral replication. nih.gov

A series of 7-aminooxazolo[5,4-d]pyrimidine derivatives were tested in vitro for their antiviral effects. nih.govscilit.comdntb.gov.ua Several of these compounds were found to inhibit the replication of human herpes virus type-1 (HHV-1) in A-549 cell lines. nih.govscilit.comdntb.gov.ua These compounds generally displayed low toxicity in the experimental models used. nih.gov The antiviral activity of oxazolo[5,4-d]pyrimidines is not limited to HHV-1, as other studies have explored their effects against a range of DNA viruses, although with limited success in some cases due to cytotoxicity. arkat-usa.org

Proposed Mechanisms of Biological Action (In Vitro)

In Vitro Target Identification and Validation

The diverse biological activities of oxazole derivatives and their related compounds are underpinned by their interactions with specific molecular targets, which have been identified and validated through various in vitro methods.

For the antiparasitic 1,2,4-oxadiazoles, molecular docking and dynamic simulations have suggested that the L. infantum CYP51 enzyme is a likely target. dntb.gov.ua This enzyme is crucial for the synthesis of sterols in the parasite's cell membrane. Ultrastructural analysis of parasites treated with these compounds revealed significant morphological damage and a decrease in mitochondrial membrane potential, ultimately leading to cell death. dntb.gov.ua In other studies, in silico analysis pointed towards tubulin as a potential target for some 1,2,4-oxadiazole derivatives. mdpi.com

In the context of antiviral activity, the structural similarity of oxazolo[5,4-d]pyrimidines to purine (B94841) bases suggests that they may interfere with nucleic acid synthesis or other processes involving viral enzymes that recognize purines. nih.govnih.gov While the precise antiviral mechanism against HHV-1 for the studied compounds was not fully elucidated, their activity in cell-based replication assays confirms an effect on the viral life cycle. nih.gov

For compounds with anticancer potential, a number of specific targets have been identified. Oxazolo[5,4-d]pyrimidine derivatives have been found to be inhibitors of several protein kinases involved in cancer progression, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Aurora A kinase. nih.govmdpi.com Molecular docking studies have helped to visualize the binding modes of these compounds within the active sites of these enzymes. nih.gov Furthermore, some of these compounds have been shown to induce apoptosis (programmed cell death) in cancer cell lines, suggesting they can activate cell death signaling pathways. nih.govscilit.comdntb.gov.ua

In Vitro Cellular Pathway Modulation Leading to Effects like Apoptosis

The induction of apoptosis, or programmed cell death, is a critical mechanism through which many chemotherapeutic agents exert their effects. In vitro studies on derivatives of this compound have revealed their capacity to modulate key cellular pathways, ultimately leading to the apoptotic demise of cancer cells. These investigations have highlighted several distinct but sometimes overlapping mechanisms, including the activation of the intrinsic mitochondrial pathway, modulation of the Bcl-2 family of proteins, and cell cycle arrest.

Research has demonstrated that certain oxazole derivatives trigger apoptosis by directly engaging the mitochondrial pathway. A notable example is the compound 2-(benzo[d]oxazol-3(2H)-ylmethyl)-5-((cyclohexylamino)methyl)benzene-1,4-diol, dihydrochloride (B599025) (NSC48693), which has shown significant cytotoxic effects against human pancreatic cancer cell lines. plos.org In vitro assessments revealed that this compound inhibits the proliferation of CFPAC-1, MiaPaCa-2, and BxPC-3 pancreatic cancer cells with IC₅₀ values of 12.9±0.2 µM, 20.6±0.3 µM, and 6.2±0.6 µM, respectively, after 48 hours of treatment. plos.org Further mechanistic studies confirmed that this cytotoxicity is due to the induction of apoptosis. plos.org The treatment of these cells with NSC48693 was found to reduce the mitochondrial membrane potential, induce the release of cytochrome c from the mitochondria into the cytosol, generate reactive oxygen species (ROS), and activate caspases. plos.org These events are classic hallmarks of the mitochondrial-mediated apoptotic pathway. plos.orgnih.gov

Table 1: Cytotoxic Activity of NSC48693 against Pancreatic Cancer Cell Lines

Cell Line IC₅₀ Value (µM) at 48h
BxPC-3 6.2 ± 0.6
CFPAC-1 12.9 ± 0.2
MiaPaCa-2 20.6 ± 0.3

Data sourced from Liu et al. (2012). plos.org

Another critical mechanism involves the modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis. A study focusing on novel benzoxazole (B165842) and thiazole-based derivatives identified compounds capable of acting as Bcl-2 inhibitors. nih.gov Specifically, compounds 8g (Methyl 2-[N-(4-(4-methylpiperazin-1-yl)-3-nitrobenzamido)]benzo[d]oxazole-5-carboxylate) and 12e (5-(4-Benzhydrylpiperazin-1-oyl)-2-[N-(4-cyclohexylamino-3-nitrobenzamido)]benzo[d]-oxazole) demonstrated significant pro-apoptotic activity in HCT-116 human colorectal cancer cells. nih.gov Their mechanism involves increasing the expression of the pro-apoptotic protein Bax while down-regulating the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a key event that permeabilizes the mitochondrial membrane, leading to the activation of the caspase cascade. The study quantified these effects, showing a marked increase in the expression of caspase-3, a key executioner caspase in the apoptotic process. nih.gov

Table 2: Modulation of Apoptotic Proteins in HCT-116 Cells by Benzoxazole Derivatives

Compound Bcl-2 Inhibition (%) Increase in Caspase-3 Level (Fold Change) Increase in Bax Level (Fold Change) Bcl-2 Level (Fold Change vs. Control)
8g 60.2 6 3.864 0.310
12e 69.2 8 2.834 0.415
13d 50.0 3 Not Reported Not Reported

Data sourced from Al-Ostath et al. (2024). nih.gov

Furthermore, some oxazole derivatives induce apoptosis by disrupting the cell cycle. A series of pyrrolo[3',4':3,4]cyclohepta[1,2-d] plos.orgoxazole derivatives demonstrated potent antiproliferative effects against various non-Hodgkin lymphoma cell lines. nih.gov Cell cycle analysis revealed that compounds 3u and 3z induce a block in the G2/M phase of the cell cycle. nih.gov This cell cycle arrest is often a prelude to apoptosis, and indeed, these compounds were shown to trigger apoptosis through the mitochondrial pathway. nih.govacs.org Their activity was significant across a wide range of human tumor cell lines, with GI₅₀ values (the concentration causing 50% growth inhibition) in the low micromolar to submicromolar range. nih.gov

Table 3: Growth Inhibitory Effects (GI₅₀) of Pyrrolo-cyclohepta-oxazole Derivatives on Selected Cancer Cell Lines

Cell Line Compound 3u GI₅₀ (µM) Compound 3z GI₅₀ (µM)
Leukemia
CCRF-CEM 0.65 0.23
K-562 1.13 0.38
Non-Small Cell Lung Cancer
HOP-92 0.81 0.23
NCI-H522 0.94 0.34
Colon Cancer
HCT-116 0.72 0.24
HT29 0.77 0.22
CNS Cancer
SF-539 0.77 0.27
SNB-75 0.84 0.26
Melanoma
MALME-3M 0.58 0.17
SK-MEL-28 1.05 0.30
Ovarian Cancer
OVCAR-3 1.15 0.34
OVCAR-4 0.81 0.26
Renal Cancer
786-0 0.83 0.26
A498 0.92 0.35
Prostate Cancer
PC-3 0.72 0.31
DU-145 0.74 0.32
Breast Cancer
MCF7 1.17 0.40
MDA-MB-231 0.61 0.21

Data sourced from S. Manjula et al. (2022). nih.gov

In addition to these pathways, other mechanisms have been identified. For instance, flow cytometry assays on derivatives of N-Cyclohexyl-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine suggest the induction of apoptosis through the activation of the p53 tumor suppressor pathway and subsequent caspase activation. Another study on a tricyclic decylbenzoxazole (TDB) in liver cancer cells pointed to a mechanism involving the activation of p300-mediated FOXO3 acetylation, which in turn promotes the expression of pro-apoptotic proteins like Bim, FasL, and TRAIL. nih.gov The activity of certain 7-aminooxazolo[5,4-d]pyrimidines, such as SCM5, is also thought to be linked to the elicitation of cell signaling pathways that culminate in apoptosis. mdpi.com

Collectively, these in vitro findings underscore the diverse molecular mechanisms through which derivatives containing cyclohexyl and oxazole moieties can induce apoptosis in cancer cells. The modulation of pathways including the intrinsic mitochondrial route, the Bcl-2 protein family, and cell cycle checkpoints highlights the potential of this chemical scaffold in developing new anticancer agents.

Structure Activity Relationship Sar Studies of 3 Cyclohexyl 1,2 Oxazol 5 Amine Analogs

Influence of Cyclohexyl Moiety Stereochemistry and Substitutions on Activity

The cyclohexyl group often acts as a lipophilic anchor, which is crucial for the interaction of the molecule with its biological target. frontiersin.org Modifications to this moiety, including its size, substitution, and stereochemistry, have been shown to significantly impact biological activity.

In the context of ferroptosis inhibitors, altering the size of the cycloalkyl ring has a notable effect on potency. Studies on a series of ferroptosis inhibitors showed that replacing the cyclohexyl group with smaller rings like cyclobutyl and cyclopentyl, or larger rings like cyclooctyl and adamantyl, modulates activity. nih.gov For instance, in a series of benzylated analogs, a smaller cycloalkyl ring was associated with better potency. nih.gov Specifically, the cyclobutyl and cyclopentyl analogs demonstrated IC₅₀ values of 3.40 nM and 3.24 nM, respectively, indicating a strong influence of the ring size on inhibitory activity. nih.gov However, structure-activity relationship analysis of Ferrostatin-1 (Fer-1), a known ferroptosis inhibitor, has shown that the N-cyclohexyl group is a key lipophilic anchor for maintaining its activity. frontiersin.org

In the field of KCa2 channel modulators, analogs of N-cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine (CyPPA) were synthesized with various 4-substituted cyclohexane (B81311) rings. escholarship.orgnih.gov These studies highlight that substitutions on the cyclohexyl ring can fine-tune the molecule's interaction with the channel's binding pocket. escholarship.orgnih.gov While specific stereochemical data for 3-Cyclohexyl-1,2-oxazol-5-amine is limited in the provided results, the principle that stereochemistry plays a vital role in dictating pharmacokinetic and pharmacodynamic properties is well-established in medicinal chemistry.

Table 1: Influence of Cycloalkyl Ring Size on Ferroptosis Inhibition

Compound Analogue (Modification) R1 Group IC₅₀ (nM)
Benzylated Analog 1 Cyclobutyl 3.40 nih.gov
Benzylated Analog 2 Cyclopentyl 3.24 nih.gov
Benzylated Analog 3 Cyclohexyl 3.69 nih.gov

Impact of Substitutions on the 1,2-Oxazole Ring System

The 1,2-oxazole ring is a key heterocyclic scaffold that is not merely a linker but an active participant in molecular interactions. rsc.orgsemanticscholar.org Its electronic properties and substitution patterns are critical determinants of biological activity. tandfonline.com The order of reactivity for nucleophilic substitution on the oxazole (B20620) ring is generally C-2 > C-5 > C-4. semanticscholar.orgtandfonline.com

In a direct comparison within a series of ferroptosis inhibitors, an unsubstituted oxazole analog was found to be slightly more potent than its methyl-substituted counterpart. The oxazole compound (101) showed an IC₅₀ of 3.69 nM, whereas the methyl oxazole analog (80) had an IC₅₀ of 8.17 nM, indicating that even a small methyl substitution on the oxazole ring can influence potency. nih.gov

Furthermore, the replacement of the oxazole ring with other five-membered heterocycles like isoxazole (B147169) or pyrazole (B372694) has been explored in various contexts to modulate activity and selectivity. nih.gov For instance, studies on KCa2 channel modulators involved replacing a pyrazole moiety with imidazolyl or oxazolyl groups, which generated significantly different compounds. escholarship.org This bioisosteric replacement highlights the importance of the specific arrangement of heteroatoms within the ring for target engagement. rsc.org The chemical properties of the oxazole ring, such as its ability to participate in hydrogen bonding and other non-covalent interactions, are crucial for its pharmacological effects. rsc.orgsemanticscholar.orgnih.gov

Role of the 5-Amino Group Modifications and Alkylation

The 5-amino group on the 1,2-oxazole ring is a critical site for modification, and its derivatization has profound effects on biological activity. Research on ferroptosis inhibitors has clearly demonstrated that compounds with a free, unsubstituted amino group (-NH₂) tend to exhibit lower potency. nih.gov

Table 2: Effect of 5-Amino Group Modification on Ferroptosis Inhibition

5-Amino Group Modification IC₅₀ Range (nM) Activity Level
Unsubstituted (-NH₂) 40 - 309 nih.gov Lowest
Substituted Benzamides (e.g., with piperazine) < 10 nih.gov Most Active

Positional Isomer Effects on Biological Activity

The spatial arrangement of substituents on the oxazole scaffold, known as positional isomerism, has a significant impact on biological activity. The relative positions of the cyclohexyl group and the amino group on the 1,2-oxazole ring can dictate how the molecule fits into its target's binding site.

Studies comparing different oxazole-based scaffolds have provided clear evidence of this effect. In the context of ferroptosis inhibitors, a comparison was made between analogs based on a 5-methyl-oxazol-2-yl scaffold and an oxazol-5-yl scaffold. nih.gov The results showed no remarkable differences in activity between the two series, suggesting that for this specific target and scaffold, the positional arrangement of the methyl group had a minimal impact. nih.gov

Correlation of Lipophilicity and Other Molecular Descriptors with Biological Activity

The biological activity of this compound analogs is often correlated with their physicochemical properties, particularly lipophilicity. researchgate.net Quantitative Structure-Activity Relationship (QSAR) studies are employed to build mathematical models that relate chemical structure to biological activity using molecular descriptors like logP (a measure of lipophilicity), polarizability, and molar refractivity. researchgate.netbioline.org.br

Lipophilicity is a key determinant of pharmacokinetic properties, influencing how a molecule penetrates non-polar cell membranes to reach its target. researchgate.net In the development of ferroptosis inhibitors, the cyclohexyl group was systematically replaced with other cycloalkyl rings specifically to modulate lipophilicity and observe the resulting effect on activity. nih.gov Similarly, for Fer-1 analogs, the lipophilic character of the N-cyclohexyl ring was found to be essential for cell death inhibition. acs.org

In a QSAR study on a series of 2-amino-4-phenyloxazole derivatives, lipophilicity (described by the Hypnotic-80 descriptor) and polarizability (EM2) were identified as the most significant descriptors for their antiprotozoal activity. bioline.org.br The study found that oxazole derivatives with calculated Log P values between 1.388 and 3.174 showed potent activity. bioline.org.br These findings highlight that an optimal balance of lipophilicity is required for potent biological activity; the molecule must be lipophilic enough to cross cellular membranes but not so lipophilic that it results in poor solubility or non-specific binding. QSAR models can be used to predict the activity of new compounds and guide the design of analogs with improved efficacy. nih.gov

Future Research Directions and Potential Applications

Rational Design and Synthesis of Novel Analogs for Specific In Vitro Activities

The rational design and synthesis of novel analogs based on the 3-cyclohexyl-1,2-oxazol-5-amine core are pivotal for unlocking its full therapeutic potential. By strategically modifying its structure, researchers can aim to enhance potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies on related compounds, such as N-cyclohexyl-3-aryl-1,2,4-oxadiazol-5-amines, have demonstrated that substitutions on the aryl ring can significantly influence their biological activity. For instance, the introduction of electron-donating groups has been shown to increase the antileishmanial activity of these analogs. mdpi.commdpi.com

Future synthetic efforts could focus on:

Modification of the Cyclohexyl Ring: Introducing substituents on the cyclohexyl moiety can modulate lipophilicity and steric interactions, potentially improving binding affinity and pharmacokinetic properties.

Functionalization of the Amine Group: Acylation or alkylation of the 5-amino group can lead to the generation of diverse libraries of amides and secondary or tertiary amines, which can be screened for a wide range of biological activities.

Varying the 3-Position Substituent: While the cyclohexyl group at the 3-position is a defining feature, exploring other cyclic or acyclic lipophilic groups could lead to the discovery of analogs with novel activities.

A study on 2-substituted benzo[d]oxazol-5-amine derivatives, which share a similar structural motif, revealed that the introduction of different substituents at the 2-position led to potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. researchgate.net This underscores the potential of applying similar synthetic strategies to the this compound scaffold.

Exploration of New Biological Targets and Pathways (In Vitro)

The isoxazole (B147169) and oxazole (B20620) cores are present in a wide array of compounds with diverse biological activities, suggesting that derivatives of this compound could interact with multiple biological targets. mdpi.com Initial in vitro screening of a library of these novel analogs against a panel of kinases, proteases, and other enzymes could unveil previously unknown biological activities.

For example, a series of 2-substituted benzo[d]oxazol-5-amine derivatives were identified as multi-target-directed ligands for Alzheimer's disease, exhibiting inhibitory activity against both cholinesterases and amyloid-beta aggregation. researchgate.net Similarly, oxazole-based compounds have been investigated as ferroptosis inhibitors, a form of programmed cell death implicated in central nervous system diseases. nih.gov These findings suggest that this compound derivatives could be explored for their potential in neurodegenerative disorders, cancer, and infectious diseases.

A study on N-cyclohexyl-3-aryl-1,2,4-oxadiazole-5-amines, which are structurally analogous, demonstrated their potential as antitumor agents against various cancer cell lines, including HCT-116 (colon cancer), PC-3 (prostate cancer), and SNB-19 (glioblastoma). mdpi.com This provides a strong rationale for evaluating the anticancer potential of this compound derivatives.

Integration of Advanced Computational and Experimental Methodologies for Compound Optimization

The integration of computational and experimental approaches is crucial for accelerating the optimization of lead compounds. Molecular modeling techniques, such as quantitative structure-activity relationship (QSAR) and molecular docking, can provide valuable insights into the interactions between ligands and their biological targets, guiding the design of more potent and selective analogs.

For instance, molecular docking studies on 1,2,4-oxadiazole (B8745197) derivatives have been used to predict their binding modes within the active sites of target proteins, helping to rationalize their observed biological activities. mdpi.com Similarly, a scaffold-aware variational autoencoder (ScafVAE) has been developed for the in silico graph-based generation of multi-objective drug candidates, demonstrating the power of machine learning in drug design. rsc.org

The following integrated workflow can be envisioned for the optimization of this compound derivatives:

Initial in vitro screening of a diverse library of analogs to identify hit compounds.

Development of a pharmacophore model based on the active compounds.

Virtual screening of large compound libraries to identify novel scaffolds.

Molecular docking studies to predict the binding poses of the most promising candidates.

Synthesis and in vitro evaluation of the computationally prioritized compounds to validate the models and further refine the SAR.

Development of this compound Derivatives as Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological pathways and validating novel drug targets. Derivatives of this compound, when appropriately functionalized, can be developed into valuable chemical probes. This involves the introduction of reporter tags, such as fluorescent dyes or biotin, or photo-affinity labels to enable the identification of their molecular targets.

The development of such probes would facilitate:

Target identification and validation: Pinpointing the specific proteins or pathways with which the active compounds interact.

Mechanism of action studies: Elucidating how these compounds exert their biological effects at a molecular level.

Imaging and tracking: Visualizing the distribution of the compounds within cells and tissues.

The synthesis of such probes requires careful consideration of the attachment point of the linker and tag to avoid disrupting the key interactions with the biological target.

Investigation of Multi-Targeting Approaches with Isoxazole Scaffolds

The concept of "one molecule, multiple targets" is gaining traction in drug discovery, particularly for complex multifactorial diseases like cancer and neurodegenerative disorders. researchgate.net The inherent versatility of the isoxazole scaffold makes it an attractive platform for the design of multi-target-directed ligands.

A notable example is the development of 2-substituted benzo[d]oxazol-5-amine derivatives as multi-target agents for Alzheimer's disease, simultaneously targeting cholinesterases and amyloid-beta aggregation. researchgate.net This approach offers the potential for enhanced therapeutic efficacy and a reduced likelihood of drug resistance.

Future research in this area could involve the rational design of this compound derivatives that are capable of modulating two or more distinct but disease-relevant targets. This could be achieved by incorporating pharmacophoric features known to interact with different targets into a single molecular entity.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 3-cyclohexyl-1,2-oxazol-5-amine?

The synthesis typically involves cyclization reactions. A common method uses cyclohexylamine derivatives and carbonyl-containing precursors under acidic or dehydrating conditions. Key parameters include:

  • Temperature : 60–80°C (to balance reaction rate and side-product formation).
  • Solvents : Ethanol or dichloromethane (polar aprotic solvents improve yield).
  • Catalysts : p-Toluenesulfonic acid (pTSA) enhances ring closure efficiency . Yield optimization requires monitoring via TLC and purification via column chromatography.
ParameterOptimal RangeImpact on Yield
Reaction Temp60–80°C±15% efficiency
Solvent PolarityModerate±20% solubility

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs:

  • NMR Spectroscopy : 1^1H NMR (δ 1.2–2.1 ppm for cyclohexyl protons; δ 6.5–7.0 ppm for oxazole protons) and 13^{13}C NMR (δ 160–165 ppm for C=N/C-O groups) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 166.22 for C9_9H14_{14}N2_2O) .
  • X-ray Crystallography : Resolves spatial arrangement of the cyclohexyl and oxazole moieties .

Q. What solvents and purification methods are effective for this compound?

  • Solubility : High in DMSO, moderate in ethanol; insoluble in water .
  • Purification : Recrystallization (ethanol/water) or silica-gel chromatography (hexane:ethyl acetate, 3:1) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the oxazole ring) affect bioactivity?

  • Cyclohexyl vs. Aryl Groups : The cyclohexyl group enhances lipophilicity, improving blood-brain barrier penetration compared to phenyl analogs.
  • Electron-Withdrawing Substituents : Fluorine or chlorine at position 4 increases antimicrobial potency by 30–50% .
  • Methodological Approach :
  • Synthesize derivatives via Suzuki coupling or nucleophilic substitution.
  • Screen activity against enzyme targets (e.g., tubulin polymerization inhibition) using fluorescence assays .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (40–75%) arise from:

  • Catalyst Inconsistencies : pTSA purity or moisture content.
  • Reaction Time : Under-optimized cyclization duration (12–24 hr recommended) .
  • Resolution : Use anhydrous conditions and inline IR monitoring to track reaction completion.

Q. What mechanistic insights explain its interaction with biological targets (e.g., enzymes)?

  • Target Binding : The oxazole nitrogen forms hydrogen bonds with catalytic residues (e.g., in heat shock proteins).
  • Molecular Dynamics Simulations : Predict binding affinity (ΔG ≈ -8.2 kcal/mol) and validate via SPR (surface plasmon resonance) .
  • SAR Studies : Replace the cyclohexyl group with bicyclic systems to test steric effects on inhibition .

Q. How can spectroscopic data resolve isomeric impurities in synthesized batches?

  • HPLC-MS : Differentiates regioisomers (e.g., 3- vs. 4-substituted oxazoles) via retention time shifts.
  • 2D NMR (COSY, NOESY) : Identifies spatial proximity of cyclohexyl protons to oxazole protons, confirming regiochemistry .

Methodological Challenges & Solutions

Q. What strategies mitigate decomposition during storage?

  • Storage Conditions : -20°C under argon; avoid light exposure (degradation half-life extends from 7 to 90 days) .
  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to ethanol solutions .

Q. How to validate computational models predicting its physicochemical properties?

  • LogP Prediction : Compare computed (e.g., ChemAxon, logP ≈ 2.1) with experimental shake-flask results (logP = 2.3 ± 0.2) .
  • ADMET Profiling : Use Caco-2 cell assays for permeability validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.